2,4-dichloro-N-(2-methylphenyl)benzamide
Description
2,4-Dichloro-N-(2-methylphenyl)benzamide is a benzamide derivative with the molecular formula C₁₆H₁₅Cl₂NO and a molecular weight of 308.202 g/mol . The compound features a benzamide backbone substituted with chlorine atoms at the 2- and 4-positions of the benzene ring and a 2-methylphenyl group attached to the amide nitrogen. This structural configuration confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C14H11Cl2NO |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(15)8-12(11)16/h2-8H,1H3,(H,17,18) |
InChI Key |
DRXQOQREYZWLHH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly influence the properties of benzamide derivatives. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2,4-Dichloro-N-(2-methylphenyl)benzamide | C₁₆H₁₅Cl₂NO | 308.202 | 2,4-Cl₂; N-(2-methylphenyl) |
| 2,4-Dichloro-N-(4-methoxyphenyl)benzamide | C₁₄H₁₁Cl₂NO₂ | 296.15 | 2,4-Cl₂; N-(4-methoxyphenyl) |
| 2-Chloro-N-(2,6-dichlorophenyl)benzamide | C₁₃H₈Cl₃NO | 296.57 | 2-Cl; N-(2,6-Cl₂-phenyl) |
| 4-Chloro-N-(2,6-dichlorophenyl)benzamide | C₁₃H₈Cl₃NO | 296.57 | 4-Cl; N-(2,6-Cl₂-phenyl) |
Key Observations :
Yield Comparison :
- The thiadiazole derivative achieves an 84% yield after recrystallization , whereas Trypanosoma-targeting analogs require chromatographic purification, reducing scalability .
Dihydrofolate Reductase (DHFR) Inhibition
The thiadiazole derivative 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide exhibits strong DHFR inhibition with a binding energy (ΔG) of −9.0 kcal/mol, surpassing reference compounds. Three hydrogen bonds with Asp 21, Ser 59, and Tyr 22 stabilize the enzyme-inhibitor complex .
Antiprotozoal Activity
Derivatives such as N-(2-aminoethyl)-N-benzyloxyphenyl benzamides show potent activity against Trypanosoma brucei, with IC₅₀ values in the nanomolar range. Substituents like furan-2-ylmethyl or thiophen-2-ylmethyl enhance membrane permeability .
Activity Trends :
Crystallographic and Structural Insights
- Crystal Packing : The 2-methylphenyl group in the target compound induces steric hindrance, leading to a less dense crystal lattice compared to N-(2,6-dichlorophenyl) analogs .
- Software Utilization : Structures are often resolved using SHELX programs (e.g., SHELXL for refinement), ensuring high accuracy in bond length and angle measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
